(R)-1-(3-Bromophenyl)butan-1-amine
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Overview
Description
®-1-(3-Bromophenyl)butan-1-amine is an organic compound that belongs to the class of amines. It features a bromophenyl group attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl precursor.
Grignard Reaction: A Grignard reagent is prepared from the bromophenyl compound and reacted with a suitable butanone derivative.
Reductive Amination: The resulting intermediate undergoes reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity ®-1-(3-Bromophenyl)butan-1-amine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce any oxides formed during oxidation.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Bromophenyl)butan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(3-Chlorophenyl)butan-1-amine: A similar compound with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)butan-1-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
®-1-(3-Bromophenyl)butan-1-amine is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
698379-32-7 |
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Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(1R)-1-(3-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m1/s1 |
InChI Key |
ZQDPCRJEZHIKAK-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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